molecular formula C6H11NO B146532 4-(Methylamino)pent-3-en-2-one CAS No. 130256-75-6

4-(Methylamino)pent-3-en-2-one

Cat. No.: B146532
CAS No.: 130256-75-6
M. Wt: 113.16 g/mol
InChI Key: FNMKFVXIVPDFBL-SNAWJCMRSA-N
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Description

Overview of Enaminone Chemistry and its Significance in Organic Synthesis

Enaminones are a class of organic compounds characterized by the presence of an amino group and a carbonyl group conjugated through a carbon-carbon double bond. researchgate.net This arrangement of functional groups imparts a unique reactivity profile, making them highly versatile intermediates in organic synthesis. researchgate.netorientjchem.org The chemistry of enaminones has been extensively studied, revealing their utility in the construction of a wide array of more complex molecules, including nitrogen-containing heterocycles like pyridines and pyrroles, which are prevalent in natural products and pharmaceuticals. researchgate.netorientjchem.org

The significance of enaminones in organic synthesis stems from their ambident nucleophilic and electrophilic nature. The nitrogen atom and the α-carbon are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. This dual reactivity allows them to participate in a variety of chemical transformations. researchgate.net A common and straightforward method for synthesizing enaminones involves the condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone (B45752), and a primary or secondary amine. ijcce.ac.ir

Structural Classification and General Characteristics of 4-(Methylamino)pent-3-en-2-one as an α,β-Unsaturated Ketone

This compound, with the chemical formula C₆H₁₁NO, is classified as a β-enaminone and, more broadly, as an α,β-unsaturated ketone. nih.govgoogle.com The structure features a pentenone backbone with a methylamino group attached to the carbon at position 4 and a ketone at position 2. The IUPAC name for this compound is (Z)-4-(methylamino)pent-3-en-2-one, indicating the stereochemistry around the C=C double bond. nih.gov The presence of the electron-donating methylamino group and the electron-withdrawing carbonyl group across the double bond creates a polarized system that dictates its chemical behavior.

The molecule can exist in different tautomeric forms, but the enaminone form is stabilized by an intramolecular N-H···O hydrogen bond, which has been a subject of theoretical and experimental studies. mdpi.comresearchgate.net This hydrogen bonding contributes to the planarity and stability of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol nih.govnih.gov
IUPAC Name (Z)-4-(methylamino)pent-3-en-2-one nih.gov
CAS Number 869-74-9 echemi.com
Boiling Point 195.0 °C at 760 mmHg echemi.comchem960.com
Density 0.892 g/cm³ echemi.comchem960.com
Flash Point 86.043 °C echemi.comchem960.com
LogP 1.09 chem960.com

Research Landscape and Key Areas of Investigation for this compound

Research involving this compound is primarily focused on its application as a versatile synthetic intermediate. Key areas of investigation include its use in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

One significant application is its role as a precursor in the synthesis of more complex molecules. For instance, it is a key intermediate in the production of certain non-phthalate internal donors used in Ziegler-Natta catalysts for propylene (B89431) polymerization. google.comgoogle.com The synthesis involves the reduction of the ketoenamine to an amino alcohol, which is then further functionalized. google.comgoogle.com

Furthermore, this compound serves as a ligand for the formation of metal complexes. It has been used to synthesize zirconium and hafnium complexes that are potential precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) of thin films. ethz.chresearchgate.net The thermal properties and volatility of these complexes are crucial for their application in materials science.

The reactivity of the enaminone scaffold itself is also a subject of study. Investigations into its reactions with various electrophiles and nucleophiles continue to expand its synthetic utility. ijcce.ac.ir Spectroscopic studies, including NMR and IR, are employed to understand its structure, tautomerism, and the nature of its intramolecular hydrogen bond. ijcce.ac.irmdpi.comresearchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (300MHz, CDCl₃) δ (ppm) 10.63 (br, 1H, NH), 4.91 (s, 1H, =CH), 2.8 (d, J=6Hz, 3H, N-CH₃), 1.91 (s, 3H, CH₃), 1.84 (s, 3H, CH₃) ijcce.ac.ir
¹³C NMR (75MHz, CDCl₃) δ (ppm) 196.2, 160.5, 94.7, 30, 27.7, 23.8 ijcce.ac.ir
IR (KBr) νmax (cm⁻¹) 3426 (NH), 3000 (=CH), 1610 (C=O) ijcce.ac.ir
Mass Spectrum (m/z) 113.08 (100.0%), 114.09 (6.7%) ijcce.ac.ir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(methylamino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylamino Pent 3 En 2 One and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing 4-(Methylamino)pent-3-en-2-one typically involve direct reactions between the primary amine and a β-dicarbonyl compound, often requiring specific conditions to drive the reaction to completion.

Alkylation of Acetylacetone (B45752) with Methylamine (B109427) under Basic Conditions

The reaction between acetylacetone (pentane-2,4-dione) and methylamine is a foundational method for producing this compound. google.comgoogle.com While termed alkylation in some contexts, this process is chemically a nucleophilic addition-elimination, or condensation, reaction. In a typical procedure, an aqueous solution of methylamine is added slowly to acetylacetone, often at cooled temperatures (e.g., 15-20°C). google.com The reaction mixture is then stirred for several hours to ensure the formation of the ketoenamine product. google.comgoogle.com This method is straightforward and forms the basis for multi-step syntheses where the resulting enaminone is used without isolation for subsequent reduction or other transformations. google.comgoogle.com The presence of a base facilitates the deprotonation of the amine, enhancing its nucleophilicity, while the acidic protons of the acetylacetone's methylene (B1212753) group are also involved in the reaction mechanism. stackexchange.comvaia.com

Condensation Reactions Involving Methylamine and Suitable Carbonyl Precursors

The most direct and widely used classical synthesis involves the condensation of methylamine with a suitable β-dicarbonyl precursor, with acetylacetone (pentane-2,4-dione) being the prime example. google.comgoogle.comresearchgate.net This reaction is a simple and efficient way to form the N-C=C-C=O conjugated system characteristic of β-enaminones. researchgate.net The process generally involves mixing the amine and the diketone, sometimes in a solvent like toluene (B28343) or ethanol, and allowing them to react. chem960.com The reaction can often be performed at room temperature or with gentle heating. chem960.com A common conventional method involves the azeotropic removal of water by refluxing the amine and 1,3-diketone in an aromatic solvent to drive the equilibrium towards the enaminone product. scispace.comimist.ma The reaction yields can be very high, with some reports indicating yields of up to 96% for this compound. ijcce.ac.ir

MethodReactantsTypical ConditionsKey Features
Reaction with Aqueous AmineAcetylacetone, Aqueous Methylamine (40%)15-20°C, stirred for 2-3 hours. google.comDirect, foundational method; product often used in situ. google.comgoogle.com
Azeotropic CondensationAcetylacetone, MethylamineRefluxing in an aromatic solvent (e.g., benzene (B151609), toluene). scispace.comWater removal drives reaction to completion. scispace.comimist.ma
Solvent-Based CondensationAcetylacetone, MethylamineToluene/Water, 0-5°C for 12-24 hours. chem960.comHigh yields (up to 96%) reported. chem960.comijcce.ac.ir

Catalytic Synthesis Routes

To improve reaction times, yields, and environmental friendliness, various catalytic systems have been developed for enaminone synthesis. These methods often operate under milder conditions and facilitate easier product purification and catalyst recycling.

Utilization of Montmorillonite K10 as a Catalyst

Montmorillonite K10, an acidic clay, has been successfully employed as a heterogeneous catalyst for the synthesis of β-enaminones. imist.maresearchgate.netresearchgate.net Its advantages include being inexpensive, reusable, and effective under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. researchgate.netstackexchange.com The acidic sites on the clay surface catalyze the condensation between the β-dicarbonyl compound and the amine. researchgate.netstackexchange.com This method is noted for producing products in very good yields and high purity in short reaction times. researchgate.netresearchgate.net While specific examples for this compound are part of the general class, the catalyst has proven effective for a wide range of enaminone syntheses from 1,3-diketones and amines. dntb.gov.ua

Application of Nickel Diacetate Catalysis

Nickel catalysts have emerged as effective agents for the synthesis of enaminones. For instance, the synthesis of a related compound, 4-benzylamino-pent-3-en-2-one, is accomplished using nickel diacetate as a catalyst at 60°C, with the reaction completing in just five minutes. More advanced protocols utilize nickel oxide (NiO) as a heterogeneous, robust, and recyclable catalyst under ultrasound sonication. growingscience.com This ultrasound-assisted method allows the condensation of acetylacetone and various amines to proceed efficiently at 30°C in the absence of a solvent, offering high yields of the desired enaminones. growingscience.com Furthermore, dual catalytic systems involving nickel and a photoredox catalyst have been developed to create the enaminone scaffold from different precursors, highlighting the versatility of nickel in this transformation. beilstein-archives.orgbeilstein-archives.org

Solid Acid Catalysis with Amberlyst-15

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, is an inexpensive, commercially available, and recyclable solid acid catalyst. scispace.combenthamopenarchives.comarkat-usa.org It has proven to be highly efficient for the synthesis of β-enaminones from β-dicarbonyl compounds and a wide variety of amines. scispace.comumich.edu The reaction is typically performed at room temperature in a solvent like dichloromethane (B109758) (DCM) and proceeds with high reaction rates, giving excellent yields (85-94%). umich.eduresearchgate.net The catalyst is easily recovered by simple filtration and can be reused for subsequent reactions, making this method convenient, environmentally friendly, and cost-effective. scispace.combenthamopenarchives.com

CatalystTypical ConditionsReported Advantages
Montmorillonite K10Solvent-free, often with microwave irradiation. imist.maresearchgate.netRapid, high yields, reusable, environmentally friendly. researchgate.netresearchgate.net
Nickel Diacetate / Oxide60°C for short durations (e.g., 5 min) or ultrasound at 30°C. growingscience.comFast reaction times, high efficiency, catalyst is robust and recyclable. growingscience.com
Amberlyst-15Room temperature, in solvent (e.g., DCM), 2-3 hours. umich.eduExcellent yields (85-94%), mild conditions, catalyst is recyclable. scispace.comumich.eduresearchgate.net

Modified Synthetic Protocols and Analog Preparation

The synthesis of this compound and its derivatives can be achieved through various modified protocols, which are often tailored to improve yields, facilitate the preparation of specific analogs, or overcome challenges associated with certain reaction pathways. These methods include direct synthesis from unsaturated ketones and the use of activating agents like Meerwein's salt for the preparation of related compounds.

Synthesis from Pent-3-en-2-one (B7821955) and Aqueous Methylamine Solution

A common and direct method for the synthesis of this compound involves the reaction of a suitable α,β-unsaturated ketone, such as pent-3-en-2-one (mesityl oxide), with an aqueous solution of methylamine. mdpi.comgoogle.com This reaction is a nucleophilic addition of the amine to the β-carbon of the ketone, followed by tautomerization to form the stable enaminone.

A modified literature procedure specifies dissolving pent-3-en-2-one in toluene, to which a 40% aqueous solution of methylamine is added dropwise. mdpi.com The reaction mixture is then heated under reflux to drive the reaction to completion. This approach has been demonstrated to produce the desired product in good yield. mdpi.com Upon cooling, the product crystallizes and can be isolated by filtration. mdpi.com

Another variation involves the reaction of acetyl acetone (B3395972) with an aqueous methylamine solution at a controlled, lower temperature (15-20°C). google.com This method also yields the ketoenamine, which can then be used in subsequent reaction steps without isolation. google.com

Table 1: Synthesis of this compound

Parameter Value/Condition Source
Starting Material Pent-3-en-2-one mdpi.com
Reagent 40% Aqueous Methylamine Solution mdpi.com
Stoichiometry 1:1 molar ratio mdpi.com
Solvent Toluene mdpi.com
Reaction Temperature 115 °C (Reflux) mdpi.com
Reaction Time Overnight mdpi.com
Yield 75% mdpi.com
Product Form Colorless crystalline solid mdpi.com

Preparation of N-Methyl-4-(methylimino)pent-2-en-2-amine (NacNacMe) via Meerwein's Salt

The synthesis of N,N'-dialkyl-β-diketimines, such as N-Methyl-4-(methylimino)pent-2-en-2-amine (often abbreviated as NacNacMe), can be challenging because the second transamination reaction of the corresponding β-diketone is often slow. researchgate.net To overcome this, a common strategy involves the activation of the remaining ketone group in the intermediate β-aminoenone. researchgate.net Meerwein's salts, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), are effective reagents for this purpose. mdpi.comresearchgate.net

The synthesis of NacNacMe from this compound (referred to as NacacMe in some literature) utilizes this approach. mdpi.com The process begins by reacting this compound with a Meerwein's salt, like triethyloxonium tetrafluoroborate, in a solvent such as dichloromethane (DCM). mdpi.comresearchgate.net This step forms a reactive enol ether intermediate. researchgate.net The resulting intermediate readily reacts with a second equivalent of a primary amine, in this case, methylamine, to form the final β-diketimine product. mdpi.comresearchgate.net

Table 2: Synthesis of N-Methyl-4-(methylimino)pent-2-en-2-amine (NacNacMe)

Step Reagents and Conditions Source
Activation 1. Dissolve triethyloxonium tetrafluoroborate (Meerwein's salt) in DCM. 2. Dissolve this compound in DCM. 3. Transfer salt solution to the this compound solution and let stand for 30 min. mdpi.com
Amination Add methylamine (33 wt% in ethanol) dropwise with vigorous stirring. mdpi.com
Workup 1. Filter to remove excess borate (B1201080) salt. 2. Concentrate the filtrate. 3. Crack the resulting tetraborate (B1243019) salt of NacNacMe using NaOMe in methanol (B129727). 4. Remove volatiles and extract the solid residue with toluene. mdpi.com
Isolation Concentrate the toluene solution to yield a microcrystalline solid. mdpi.com
Yield 18% mdpi.com

| ¹H NMR (400 MHz, C₆D₆) | δ [ppm] = 11.14 (s, CH₃–NH–), 4.63 (s, CH₃), 2.79 (s, CH₃–NH–), 1.66 (s, CH₃) | mdpi.com |

Synthesis of Related β-Aminoenones and β-Ketoimines

The fundamental reaction between a 1,3-dicarbonyl compound and an amine serves as a basis for synthesizing a wide array of related β-aminoenones and β-ketoimines. researchgate.netrsc.org Modifications to the starting materials and reaction conditions allow for the preparation of diverse structures for applications in areas like coordination chemistry. rsc.orgethz.ch

A convenient and efficient method for preparing β-amino-α,β-unsaturated esters and ketones involves the solvent-free reaction of β-dicarbonyl compounds with ammonia (B1221849) or primary amines, catalyzed by silica (B1680970) gel. researchgate.net This approach is noted for its simplicity and effectiveness. researchgate.net For instance, β-ketoenamines can be prepared in excellent yields from 1,3-diketones using aqueous ammonia in the presence of silica gel. researchgate.net

Furthermore, this compound itself is a valuable intermediate for the synthesis of other compounds. For example, it can be reduced to the corresponding amino alcohol, 4-(methylamino)-pentan-2-ol, which can then be further functionalized. google.comgoogle.com This highlights its role as a building block in multi-step synthetic sequences. google.comgoogle.com The synthesis of sterically encumbered β-ketoiminate complexes, which are important ligands in coordination chemistry, also relies on the formation of β-ketoimine precursors. rsc.org

Table 3: List of Compounds

Compound Name IUPAC Name Other Names/Abbreviations Molecular Formula
This compound (E)-4-(methylamino)pent-3-en-2-one / (Z)-4-(methylamino)pent-3-en-2-one NacacMe, Ketoenamine C₆H₁₁NO
Pent-3-en-2-one 4-Methyl-3-penten-2-one Mesityl oxide C₆H₁₀O
Methylamine Methanamine - CH₅N
Acetyl acetone Pentane-2,4-dione - C₅H₈O₂
N-Methyl-4-(methylimino)pent-2-en-2-amine N-Methyl-4-(methylimino)pent-2-en-2-amine NacNacMe C₇H₁₄N₂
Triethyloxonium tetrafluoroborate Triethyloxonium tetrafluoroborate Meerwein's salt, Meerwein's reagent C₆H₁₅BF₄O

Chemical Reactivity and Mechanistic Studies of 4 Methylamino Pent 3 En 2 One

Nucleophilic and Electrophilic Reactivity Sites

The reactivity of 4-(methylamino)pent-3-en-2-one is characterized by the presence of multiple nucleophilic and electrophilic centers, a consequence of the conjugated enaminone system. This system features a vinylogous amide, where the electronic effects of the amino group and the carbonyl group are transmitted through the carbon-carbon double bond. This electronic communication creates distinct sites susceptible to attack by either electrophiles or nucleophiles. rsc.org

The enaminone structure possesses three primary sites for electrophilic attack: the carbonyl oxygen, the α-carbon, and the nitrogen atom. rsc.org The resonance within the molecule delocalizes the lone pair of electrons from the nitrogen atom across the double bond to the carbonyl oxygen. This delocalization enhances the nucleophilicity of both the oxygen and the α-carbon.

The nitrogen atom, while participating in resonance, can also act as a nucleophilic center. Reactions with certain electrophiles can occur at the nitrogen, leading to the formation of amides or other N-substituted products. scielo.br For instance, the reaction of enaminones with diazocarbonyl compounds can result in products suggesting an initial attack at the nitrogen. scielo.br

The α-carbon (Cα) of the enaminone is another key site for electrophilic attack. The electron-donating effect of the amino group increases the electron density at this position, making it susceptible to reaction with various electrophiles. scielo.br

The conjugated system in this compound also creates two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. rsc.org The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophilic addition to the carbonyl group is a common reaction pathway for ketones and aldehydes. libretexts.orglibretexts.org

However, due to the conjugation, the electrophilic character is extended to the β-carbon (Cβ). libretexts.orgwikipedia.org This phenomenon, known as conjugate or 1,4-addition, allows nucleophiles to attack the β-carbon. libretexts.orglibretexts.orgwikipedia.org The choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org For example, secondary amines are known to react with conjugated carbonyls via conjugate addition. wikipedia.org

Reaction Pathways and Products

The dual reactivity of this compound allows for a variety of reaction pathways, leading to a diverse range of products. These include condensation reactions and reactions with electrophilic reagents like diazonium salts and hydrazines.

This compound can be synthesized through the condensation reaction of acetylacetone (B45752) with methylamine (B109427). Similarly, related β-enaminones can be formed through the condensation of β-dicarbonyl compounds with primary or secondary amines. derpharmachemica.comresearchgate.net This reaction is a fundamental method for the synthesis of a wide array of β-enaminones. derpharmachemica.com The reaction of 4-benzylaminopent-3-en-2-one (B12281487) with aldehydes and ketones can also lead to the formation of different β-enaminones.

The reaction of this compound with diazonium salts is a significant transformation that leads to azo coupling products. researchgate.netresearchgate.netrsc.org These reactions are of interest due to the formation of compounds with potential applications in dye chemistry and as synthetic intermediates.

The reaction of this compound with substituted benzenediazonium (B1195382) salts yields azo coupling products. researchgate.netresearchgate.netrsc.org These products can exist as a mixture of tautomers and isomers. researchgate.netresearchgate.net

In solution, the azo coupling products of 4-methylaminopent-3-en-2-ones are found to be a mixture of E/Z isomers, with the Z isomer being predominant. researchgate.netrsc.org Furthermore, the major Z isomer exists as a mixture of enamino-azo and imino-hydrazo tautomers. researchgate.netrsc.org The proportion of the azo tautomer is influenced by the substituents on the benzene (B151609) ring of the diazonium salt. Electron-donating groups favor the azo form, with the proportion decreasing in the order of MeO > Me > Br > NO2. researchgate.netrsc.org

In the solid state, the azo form is the predominant tautomer, and the products typically exist as a single Z isomer. researchgate.netrsc.org X-ray crystallographic studies have shown that in the solid phase, the azo coupling products are a mixture of the amino-diazenyl and imino-hydrazone tautomeric forms, with the amino-diazenyl form being the major component. researchgate.netrsc.org

The reaction of this compound with diazonium salts can also lead to the formation of a mixture of two isomers that are close to the tautomeric form of 4-amino-3-phenylazopent-3-en-2-ones. researchgate.net

The reaction with hydrazines can lead to the formation of pyrazoles, with the specific products depending on the reaction conditions and the substituents on the hydrazine (B178648). rsc.org For instance, the reaction of α-acylenaminoketones (derived from enaminones) with hydrazine hydrate (B1144303) can yield different pyrazole (B372694) isomers depending on the solvent used. rsc.org

Reactions with Diazonium Salts and Hydrazines

Formation of Pyrazoles (e.g., 1,3,5-Trisubstituted Pyrazoles, Acetylpyrazoles)

The reaction of enaminones, such as this compound, with hydrazine derivatives is a well-established and primary method for the synthesis of pyrazoles. longdom.orggoogle.com These reactions typically proceed through a condensation mechanism involving the α,β-unsaturated carbonyl system of the enaminone. longdom.org

Research has shown that α-acylenaminoketones, which are derivatives of this compound, react with hydrazines to yield various pyrazole structures depending on the specific reaction conditions. rsc.org The formation of the principal pyrazole products can be explained by an initial Michael-type addition. rsc.org For instance, the reaction with different hydrazine reagents can lead to three main types of pyrazoles:

P4 Pyrazoles : These are products formed by the nucleophilic attack on the acetyl group.

P5 Pyrazoles : These are deacetylated pyrazoles.

P6 Pyrazoles : These are 4-acetylpyrazoles formed by an attack on the RCO group of the α-acylenaminoketone. rsc.org

In addition to these main products, small quantities of isomeric pyrazoles and other by-products like acetamides and 3,5-dimethylpyrazoles can also be formed. rsc.org Multicomponent reactions involving enaminones, an aldehyde like benzaldehyde, and hydrazine hydrochloride in water provide a sustainable route to 1-H-pyrazole derivatives. longdom.org

Nucleophilic Addition Products with Diazoketones

Under noncatalytic thermal conditions, this compound undergoes nucleophilic addition with diazoketones. rsc.org The reaction proceeds via the formation of ketenes from the diazoketones, which then react with the enaminone. This leads to the formation of α-acylenaminoketones. rsc.org These products are of significant interest due to the presence of two distinct ketonic carbonyl groups, which introduces multiple sites for subsequent nucleophilic attacks. rsc.org An example of such a product is 3-acetyl-4-(methylamino)-1,1-diphenylpent-3-en-2-one. rsc.org The study of these α-acylenaminoketones is crucial as they serve as intermediates in the synthesis of various heterocyclic systems, including the pyrazoles discussed previously. rsc.org

Deacetylation Processes Leading to Deacetylated Enaminones

Deacetylation is a significant process observed during the reaction of α-acylenaminoketone derivatives of this compound, particularly in the synthesis of pyrazoles. rsc.org This process leads to the formation of deacetylated enaminones, such as 2-methylaminopent-2-en-4-ones, alongside deacetylated pyrazoles (referred to as P5). rsc.org The deacetylation mechanism contributes to the diversity of products obtainable from enaminone reactions and is a key factor in controlling the final product distribution. rsc.org Principal component analysis of reaction outcomes has shown that pyrazoles obtained through a deacetylation mechanism are distinctly separated from other pyrazole products, highlighting the unique pathway of this process. rsc.org

Substitution Reactions, Particularly at the Methylamino Group

The enamine functionality in this compound allows for substitution reactions. The methylamino group can be targeted for nucleophilic substitution, enabling the introduction of different functional groups onto the enaminone backbone. This reactivity is analogous to that observed in related β-enaminones, such as 4-benzylamino-pent-3-en-2-one, where the benzylamino group is a site for substitution. Such reactions expand the synthetic utility of this compound, allowing for the preparation of a wider range of derivatives with tailored electronic and steric properties.

Factors Influencing Reactivity and Regioselectivity

The outcome of reactions involving this compound is highly dependent on several factors, including the choice of solvent and the electronic and steric nature of substituents on the reacting species. These factors govern the reactivity of the different nucleophilic and electrophilic centers within the molecule and determine the regioselectivity of the reactions.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in directing the course of reactions involving enaminone derivatives. Studies on pyrazole formation from α-acylenaminoketones have utilized a range of solvents, including benzene, methylene (B1212753) chloride, tetrahydrofuran (B95107) (THF), methanol (B129727), and N,N-dimethylformamide (DMF). rsc.org The polarity of the solvent can significantly influence the reaction pathway.

Interactive Table: Solvent Effects on Pyrazole Formation
Starting Material Reagent Solvent Major Product(s) Reference
K1-K3 Methylhydrazine Benzene P6 rsc.org
K1-K3 Methylhydrazine Methylene Chloride P6 rsc.org
K1-K3 Methylhydrazine Tetrahydrofuran P4 rsc.org
K1-K3 Methylhydrazine N,N-Dimethylformamide P4 rsc.org
K1-K3 Hydrazine Hydrate Methanol P4 rsc.org
K1-K3 Phenylhydrazine Methanol P5 > P4 rsc.org

K1: 3-acetyl-1,1-diphenyl-4-(methylamino)pent-3-en-2-one K2: 3-acetyl-1-phenyl-1-methyl-4-(methylamino)pent-3-en-2-one K3: 3-acetyl-1,1-dimethyl-4-(methylamino)pent-3-en-2-one

Electronic and Steric Effects of Substituents on Reactivity Centers

The reactivity of this compound and its derivatives is significantly influenced by the electronic and steric properties of substituents. The enaminone structure contains three potential sites for electrophilic attack (the oxygen, the α-carbon, and the nitrogen) and two for nucleophilic attack (the carbonyl carbon and the β-carbon). rsc.org

In α-acylenaminoketone derivatives, the nature of the substituents (R) on the acetyl group influences which of the two carbonyl groups is more susceptible to nucleophilic attack. rsc.org Steric hindrance around one carbonyl center can direct the nucleophile to the other, less hindered carbonyl group. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This interplay of steric and electronic effects is fundamental in controlling the regioselectivity of pyrazole formation, determining whether the reaction proceeds via attack at the acetyl carbonyl or the other ketone carbonyl, leading to different pyrazole isomers. rsc.org

Structural Characterization and Spectroscopic Investigations

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of specific bonds, offering valuable information about the functional groups present in 4-(Methylamino)pent-3-en-2-one. A key feature of this molecule is the presence of a strong intramolecular hydrogen bond between the amino hydrogen (N-H) and the carbonyl oxygen (C=O). This interaction significantly influences the molecule's conformation and its spectroscopic signature.

The most characteristic feature in the IR spectrum is the position of the N-H stretching vibration. In the (Z)-isomer of this compound, this band appears at a lower frequency than would be expected for a typical secondary amine, a direct consequence of the intramolecular hydrogen bond. nih.govruc.dk This hydrogen bond creates a stable six-membered ring-like structure. The observed N-H stretching wavenumber is a defining characteristic of this compound. ruc.dk

Studies combining experimental IR data with theoretical calculations have been employed to accurately assign the N-H stretching frequencies. nih.gov The strength of the hydrogen bond has been investigated through density functional theory (DFT) and ab initio calculations, which indicate a short N···O distance of approximately 2.622–2.670 Å. nih.gov This distance is notably shorter than that in its parent compound, 4-amino-3-penten-2-one, suggesting a stronger hydrogen bond in the methyl-substituted version. nih.gov In some cases, the N-H stretching band can be obscured by overlapping with the C-H stretching vibrations, necessitating methods like isotopic substitution (deuteration) to confirm its position. ruc.dk

Table 1: Characteristic IR Absorption Data for (Z)-4-(Methylamino)pent-3-en-2-one
Vibrational ModeApproximate Wavenumber (cm⁻¹)SignificanceReference
N-H Stretch~3100Lowered frequency indicates strong intramolecular hydrogen bonding.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. For this compound, Fourier transform Raman (FT-Raman) spectra of the compound and its deuterated form have been successfully recorded and assigned. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the environment of protons and heteroatoms like nitrogen and oxygen.

¹H NMR (proton NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, it exists predominantly as the Z-isomer due to the stabilizing intramolecular hydrogen bond. researchgate.net However, the potential for an E/Z isomeric mixture exists, and advanced NMR techniques can be used to detect and characterize these forms. researchgate.netacs.org

Studies on similar vinylogous systems have shown that while standard ¹H NMR spectra might suggest the presence of a single isomer, more sensitive techniques like 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) can reveal the presence of minor isomers in equilibrium. acs.orgacs.org These experiments detect chemical exchange between the isomers, even when one is present in very low concentration. acs.org The chemical shift of the N-H proton is also a key indicator of hydrogen bonding strength and can be correlated with IR stretching frequencies. nih.govresearchgate.net

Table 2: Representative ¹H NMR Data for Isomeric Analysis
TechniqueObservationInterpretationReference
Standard ¹H NMRPredominant set of signals.Major isomer (typically Z-form). researchgate.net
1D/2D NOESY/EXSYCross-peaks or negative peaks upon irradiation.Detection of chemical exchange between equilibrating E and Z isomers. acs.orgacs.org
N-H Proton Chemical ShiftDownfield shift.Correlates with the strength of the intramolecular hydrogen bond. nih.govresearchgate.net

¹³C NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom giving a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment, such as its proximity to electronegative atoms. oregonstate.eduudel.edu For this compound, the ¹³C NMR spectrum provides definitive evidence for the enaminone structure.

The spectrum will show distinct signals for the carbonyl carbon, the two vinylic carbons of the C=C double bond, and the methyl carbons. The chemical shifts of the carbonyl and vinylic carbons are particularly informative, confirming the presence of the conjugated π-system. In related compounds, ¹³C NMR has been instrumental in distinguishing between different tautomeric forms. researchgate.net While specific data for the title compound is sparse in readily available literature, the principles of ¹³C NMR allow for a clear characterization of its carbon backbone. researchgate.netresearchgate.net

Table 3: Expected ¹³C NMR Chemical Shift Regions for this compound
Carbon AtomExpected Chemical Shift Range (ppm)Structural InformationReference
Carbonyl (C=O)190-210Confirms ketone functional group. oregonstate.eduudel.edu
Vinylic (C=C)95-160Confirms the enamine double bond and conjugation. oregonstate.edu
Methyl (N-CH₃, C-CH₃)10-40Aliphatic sp³ hybridized carbons. oregonstate.edu

While less common than ¹H and ¹³C NMR due to lower natural abundance and sensitivity, NMR of heteroatoms like ¹⁵N and ¹⁷O can provide unique and invaluable structural information. huji.ac.il

¹⁵N NMR spectroscopy directly probes the nitrogen atom's environment. For this compound, the ¹⁵N chemical shift would be characteristic of an enamine nitrogen, and its value would be influenced by the delocalization of the nitrogen lone pair into the conjugated system. In studies of similar molecules formed from 4-methylaminopent-3-en-2-one, ¹⁵N NMR, along with ¹⁵N-¹H coupling constants, was crucial for determining the exact tautomeric form and identifying the different nitrogen environments in the products. researchgate.net Due to the low sensitivity of the ¹⁵N nucleus, enrichment or the use of more sensitive heteronuclear correlation techniques (like ¹H-¹⁵N HMQC or HSQC) is often necessary. huji.ac.il

¹⁷O NMR spectroscopy provides information about the oxygen environment. The oxygen of the carbonyl group in this compound is involved in a strong intramolecular hydrogen bond. This interaction would significantly affect the ¹⁷O NMR signal. nih.gov The quadrupolar nature of the ¹⁷O nucleus makes the signals broad, but the chemical shift and quadrupolar coupling constant are highly sensitive to the local structure, including hydrogen bonding. rsc.org This makes ¹⁷O NMR a potentially powerful, albeit technically challenging, tool for directly studying the hydrogen bond in this molecule. nih.govrsc.org

Two-Dimensional NMR Techniques (e.g., TPPI-NOESY) for Proton Exchange Rates

Two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as Time-Proportional Phase-Incrementation (TPPI) Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating dynamic processes like proton exchange. In derivatives of this compound, such as 4-amino-3-(4-methylphenylazo)pent-3-en-2-one, TPPI-NOESY has been utilized to monitor the rate of mutual exchange of the four protons of the NH groups in its different isomers. researchgate.netacs.org This technique is particularly valuable for studying the kinetics of intermolecular and intramolecular reactions. researchgate.net

The interconversion between Z and E isomers of enaminocarbonyl compounds, a process that can occur through rotation of the unsaturated C-C bond or by isomerization, can be observed using 1D and 2D NOESY/EXSY experiments. acs.org These experiments show chemical exchange as cross-peaks that have the same phase as the diagonal peaks. acs.org For some enaminones, this equilibration is detectable at room temperature. acs.org

Furthermore, solvent quenching methods combined with 2D NMR have been developed to measure amide proton exchange rates in peptides and proteins, which can be adapted for smaller molecules like this compound. nih.gov By suppressing the base-catalyzed exchange rate in solvent mixtures, it becomes possible to apply 2D NMR to measure exchange rates that are too rapid for direct NMR analysis under standard conditions. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight of 113.16 g/mol . nih.govnih.gov

In electron impact ionization mass spectrometry, the fragmentation of ketones often involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, this could lead to the formation of characteristic acylium ions. libretexts.orgchemguide.co.uk The presence of a nitrogen atom also influences the fragmentation, with aliphatic amines typically undergoing alpha-cleavage. libretexts.org The molecular ion peak for a compound with one nitrogen atom, like this compound, will be an odd number. libretexts.org

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the identification.

Table 1: GC-MS Data for this compound

Property Value
Molecular Ion (m/z) 113 nih.gov
Source of Spectrum C5-2003-526-3 nih.gov
Copyright © 2020-2025 John Wiley & Sons, Inc. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in the enaminone system of this compound results in absorption maxima at longer wavelengths compared to simple α,β-unsaturated ketones. The primary absorption band for related enaminones typically appears in the range of 280-320 nm, which corresponds to a π→π* electronic transition within the conjugated system.

Studies on similar β-enaminones have shown that the position of the absorption maximum can be influenced by the solvent and substituents. researchgate.netresearchgate.net The electronic and spectroscopic properties of β-enaminones can also be investigated using computational methods like Density Functional Theory (DFT), which can help in interpreting the experimental UV-Vis spectra. jyu.fi Monitoring pH-rate profiles using UV-Vis spectroscopy can also reveal information about the protonation states of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is referenced with CCDC number 704730, detailed structural parameters from this specific entry require access to the Cambridge Structural Database. nih.gov However, crystallographic studies of closely related compounds, such as 4-[(4-methylphenyl)amino]pent-3-en-2-one and (Z)-4-(phenylamino)pent-3-en-2-one, provide valuable insights into the expected structural features. researchgate.net

These studies confirm the planar nature of the enaminone backbone, which facilitates the delocalization of π-electrons across the N-C=C-C=O system. The C-N bond length typically exhibits partial double bond character due to resonance, and an intramolecular N-H···O hydrogen bond is a common feature, stabilizing the molecule in a six-membered ring-like conformation. researchgate.net This intramolecular hydrogen bond is a key factor in determining the preferred molecular conformation. The crystal packing is often stabilized by intermolecular interactions, including hydrogen bonding and van der Waals forces.

Table 2: Crystallographic Data for a Related Compound, (Z)-4-(phenylamino)pent-3-en-2-one

Parameter Value Reference
Formula C₁₁H₁₃NO researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P12(1)/c1 researchgate.net
a (Å) 9.0532(3) researchgate.net
b (Å) 10.9311(3) researchgate.net
c (Å) 10.1107(3) researchgate.net
β (°) 107.171(1) researchgate.net
V (ų) 956.0 researchgate.net
Z 4 researchgate.net
Temperature (K) 200 researchgate.net

Tautomerism, Stereoisomerism, and Conformational Analysis

Keto-Enol Tautomerism and its Implications

4-(Methylamino)pent-3-en-2-one is a classic example of a β-enaminone, a class of compounds that can exhibit keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. osmarks.netwikipedia.org In this case, the equilibrium involves the keto-enamine form and the imino-enol form.

The predominant tautomer for β-enaminones like this compound is overwhelmingly the keto-enamine form. ruc.dk This stability is largely attributed to the formation of a conjugated system involving the lone pair of electrons on the nitrogen atom, the C=C double bond, and the C=O double bond (N-C=C-C=O). This extended π-system results in significant delocalization of electron density, which stabilizes the molecule. Furthermore, the presence of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O) provides substantial additional stability to the keto-enamine tautomer. ruc.dk

In contrast, the imino-enol form is significantly less stable. ruc.dk While it also contains a conjugated system, the stabilization gained is less than that in the keto-enamine form. The equilibrium lies heavily in favor of the keto structure, and for most practical purposes, the compound exists almost exclusively in this form under standard conditions. libretexts.org

Table 1: Tautomeric Forms of this compound

Tautomer Name Structural Features Relative Stability
Keto-enamine Contains a ketone (C=O) and an enamine (N-C=C) group. Stabilized by conjugation and intramolecular H-bonding. High (Predominant Form)

Enamino-Azo/Imino-Hydrazo Tautomeric Equilibria in Azo Coupling Products

When this compound is used as a coupling component in azo coupling reactions, the resulting azo dyes can exhibit a different form of tautomerism: enamino-azo/imino-hydrazo equilibrium. Azo dyes constitute a significant class of organic compounds, and their color and stability are often influenced by their tautomeric state. unifr.ch

The reaction of an aryldiazonium salt at the active methylene (B1212753) carbon (C3) of this compound would yield a product that can exist in two tautomeric forms:

Enamino-azo form : This form retains the enamine structure and features an azo group (-N=N-).

Imino-hydrazo form : This form contains an imine group and a hydrazone group (-NH-N=C-).

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents on the aryl ring of the diazonium salt and the polarity of the solvent. unifr.ch In many azo dyes derived from active methylene compounds, the hydrazone form is found to be more stable due to the formation of a strong intramolecular hydrogen bond and a more favorable conjugated system. mdpi.com Spectroscopic techniques, particularly NMR, are crucial in determining the dominant tautomeric form in solution. unifr.ch

E/Z Isomerism and Stereochemical Considerations in this compound

The presence of a carbon-carbon double bond (C3=C4) in this compound introduces the possibility of geometric isomerism. youtube.com This type of stereoisomerism, more precisely termed E/Z isomerism, arises from the restricted rotation around the double bond. studymind.co.ukdocbrown.info For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups.

In this compound, the substituents are:

On C3 : A hydrogen atom and an acetyl group (-COCH₃).

On C4 : A methyl group (-CH₃) and a methylamino group (-NHCH₃).

Since both C3 and C4 are attached to two different groups, E/Z isomers are possible. The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

Assigning Priorities:

At C3 : The acetyl group (-COCH₃) has a higher priority than the hydrogen atom (-H).

At C4 : The methylamino group (-NHCH₃) has a higher priority (based on the atomic number of Nitrogen vs. Carbon) than the methyl group (-CH₃).

Determining Configuration:

Z-isomer : If the two higher-priority groups (acetyl and methylamino) are on the same side of the double bond.

E-isomer : If the two higher-priority groups are on opposite sides of the double bond.

The Z-isomer is generally the more stable and predominant form due to the ability to form a strong, six-membered pseudo-ring via an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This configuration brings the donor and acceptor groups into close proximity, maximizing the stabilizing interaction.

Intramolecular Hydrogen Bonding (N-H…O) and its Influence on Tautomeric and Conformational Preferences

This hydrogen bond contributes significantly to the following:

Tautomeric Preference : It strongly stabilizes the keto-enamine tautomer over the imino-enol form, as the latter cannot form a similar internal hydrogen bond. This stabilization energy is a major reason for the equilibrium heavily favoring the keto-enamine structure. masterorganicchemistry.com

Conformational Preference : The hydrogen bond locks the molecule into a planar, cyclic conformation, forming a stable six-membered pseudo-ring. This planarity enhances the π-electron delocalization across the N-C=C-C=O conjugated system, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov

Stereochemical Preference : As mentioned previously, the IHB is only possible in the Z-isomeric configuration, making it significantly more stable than the E-isomer, where the N-H and C=O groups are positioned far apart.

The strength of this N-H…O bond can be investigated using various spectroscopic methods, such as NMR, by analyzing the chemical shift of the NH proton. nih.gov

Conformational Stability and Optimized Geometries

The conformational landscape of this compound is primarily determined by rotation around the single bonds within the molecule. The most significant of these is the C2-C3 single bond. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to determine the optimized geometries and relative stabilities of different conformers. researchgate.net

For molecules with a conjugated C=C-C=O system, two main planar conformations are possible:

s-cis : Where the C=C and C=O bonds are on the same side of the C-C single bond.

s-trans : Where the C=C and C=O bonds are on opposite sides of the C-C single bond.

In the case of the stable Z-isomer of this compound, the formation of the intramolecular N-H…O hydrogen bond requires the molecule to adopt a specific conformation. This conformation is necessarily planar and corresponds to the s-cis arrangement of the enone system, which allows the N-H and C=O groups to be in proximity for bonding. researchgate.net Any significant deviation from this planar, s-cis conformation would disrupt both the hydrogen bond and the π-conjugation, leading to a much higher energy state. Therefore, the optimized geometry of the most stable conformer is a planar structure stabilized by both resonance and a strong intramolecular hydrogen bond.

Table 2: Summary of Stabilizing Interactions

Interaction Structural Consequence Associated Isomer/Tautomer
Keto-Enol Tautomerism Favors keto-enamine form Keto-enamine
E/Z Isomerism Favors Z-isomer Z-isomer
Intramolecular H-Bond (N-H…O) Creates stable 6-membered pseudo-ring; enforces planarity Z-keto-enamine
π-Conjugation (Resonance) Electron delocalization across the N-C=C-C=O backbone Z-keto-enamine

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have become a cornerstone in the theoretical investigation of enaminone systems. These studies provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational characteristics.

A key structural feature is the presence of a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, forming a stable six-membered ring. nih.gov The calculated N...O distance ranges from 2.622 to 2.670 Å, indicating a significant interaction. nih.gov This hydrogen bond is crucial in stabilizing the (Z)-isomer, which is the thermodynamically preferred configuration. nih.gov The planarity of the enaminone system is essential for effective conjugation between the amino and carbonyl groups.

Table 1: Selected Calculated Geometrical Parameters of 4-(Methylamino)pent-3-en-2-one

ParameterCalculated Value (Å)Reference
N...O distance2.622-2.670 nih.gov

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and electronic transitions. wikipedia.org

For enaminones like this compound, the HOMO is typically localized on the electron-donating amino group and the adjacent carbon-carbon double bond, while the LUMO is centered on the electron-withdrawing carbonyl group. rsc.orgresearchgate.net This distribution of frontier orbitals is characteristic of a push-pull system, where electron density is pushed from the amino group towards the carbonyl group. The HOMO-LUMO gap is a key parameter in determining the electronic absorption properties and the ease with which the molecule can be excited. wikipedia.org

Table 2: Frontier Molecular Orbital (FMO) Energies

Molecular OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO GapData not available in search results

Vibrational spectroscopy, coupled with theoretical calculations, provides a powerful tool for structural elucidation. For this compound, both harmonic and anharmonic vibrational frequency calculations have been performed using DFT methods, such as B3LYP with various basis sets. mdpi.comruc.dk

These calculations aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov A notable feature is the N-H stretching vibration, which is red-shifted due to the strong intramolecular hydrogen bond. The calculated frequencies, especially when using anharmonic approximations (VPT2), show excellent correlation with experimental data. mdpi.comresearchgate.net The carbonyl stretching frequency is also observed at a lower wavenumber than in simple ketones, a consequence of electron donation from the amino group through resonance.

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated (Harmonic)Calculated (Anharmonic)ExperimentalReference
N-H StretchData not available in search resultsData not available in search resultsData not available in search results mdpi.comruc.dk
C=O StretchData not available in search resultsData not available in search resultsData not available in search results

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netscispace.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, making it susceptible to electrophilic attack. Conversely, the amino hydrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The distribution of electrostatic potential across the molecule provides a visual guide to its reactivity towards electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, quantifying the strength of these interactions through second-order perturbation theory. uni-muenchen.deresearchgate.net

In this compound, NBO analysis confirms the significant charge delocalization within the enaminone system. researchgate.net This delocalization, arising from the interaction between the nitrogen lone pair and the π* orbitals of the carbonyl and C=C bonds, is responsible for the compound's stability and characteristic reactivity. The analysis also provides insights into the nature of the intramolecular hydrogen bond. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Enaminone Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.orgnih.govtubitak.gov.tr In the context of enaminone chemistry, QSRR studies can be used to predict the reactivity of different enaminones towards various reagents.

By examining a series of enaminones with varying substituents, it is possible to develop models that relate structural descriptors (e.g., electronic parameters, steric factors) to reaction outcomes. rsc.org These models can then be used to rationalize the observed reactivity patterns and to design new enaminones with desired reactivity profiles. For instance, QSRR can help understand how different substituents on the nitrogen atom or the carbon backbone of the enaminone influence its nucleophilicity or its susceptibility to electrophilic attack. rsc.org While specific QSRR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of QSRR are broadly applicable to understanding its chemical behavior within the larger family of enaminones. nih.gov

Principal Component Analysis (PCA) for Reactivity Studies

Principal Component Analysis (PCA) is a powerful statistical technique used to simplify complex datasets by reducing the number of variables while retaining most of the original information. sartorius.com In the context of chemical reactivity, PCA can be employed to analyze the outcomes of reactions under various conditions, helping to identify the key factors that influence product distribution.

A study on the reactivity of α-acylenaminoketones, which are structurally related to this compound, utilized PCA to understand the factors governing the formation of different pyrazoles when reacted with hydrazines. rsc.org The α-acylenaminoketones, such as 3-acetyl-4-(methylamino)pent-3-en-2-one derivatives, possess two distinct carbonyl groups, leading to competitive reactions. rsc.org

The reactions were conducted with various nucleophiles and in different solvents, and the product mixtures were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The resulting data, which included the yields of different pyrazole (B372694) products (P4, P5, and P6) and a deacetylated enaminone (M1), were then subjected to PCA. rsc.org

The analysis revealed that three principal components (PCs) could account for 87% of the total variance in the data. rsc.org

PC1 successfully separated the deacetylated pyrazole (P5) from the other pyrazoles. This separation was attributed to the different reaction mechanism leading to P5, which involves a deacetylation process. rsc.org

The scores plot of the PCA showed that the reaction outcomes were significantly affected by the choice of solvent and nucleophile. rsc.org

The loadings plot provided information about the yields of the different products, indicating how each variable (product) contributes to the principal components. rsc.org

This application of PCA demonstrates its utility in dissecting complex reaction systems and identifying the underlying factors that control chemical reactivity, offering insights that can be applied to the study of this compound and its derivatives.

First-Principles Studies on Electronic Transport Behavior in Related Enaminone Systems

First-principles studies, based on quantum mechanics, provide a fundamental understanding of the electronic properties of molecules and their potential applications in molecular electronics. The electronic transport behavior of enaminone systems has been investigated using non-equilibrium Green's function (NEGF) formalism combined with density functional theory (DFT). researchgate.net These studies are crucial for evaluating the potential of these molecules to act as molecular switches or wires.

A theoretical investigation into the electronic transport properties of 4-phenylamino-3-penten-2-one (APO-NPh), a compound structurally similar to this compound, explored its behavior as a molecular wire. researchgate.net The study focused on the differences in conductivity between its enol and keto tautomers and the influence of different metal electrodes (Au, Ag, and Pt). researchgate.net

Key findings from these first-principles studies include:

Tautomeric Influence on Conductivity: The enol tautomer was found to exhibit higher conductivity than the keto tautomer. This difference is attributed to variations in the electronic structure and the HOMO-LUMO gap between the two forms. researchgate.net

Electrode Material Impact: The choice of electrode material significantly affects the electronic transport efficiency. For APO-NPh, silver (Ag) electrodes were identified as providing the best performance, which is also economically advantageous for potential molecular switch devices. researchgate.net

Substituent Effects: The introduction of substituents on the phenyl ring of APO-NPh was found to decrease the electronic transport efficiency. For instance, dimethyl groups at the 2 and 6 positions or a fluorine atom at the 2 position of the phenyl ring led to lower conductivity. researchgate.net

Switching Behavior: The difference in conductivity between the tautomers suggests that these molecules could function as molecular switches. The ratio of the "ON" state current (higher conductivity form) to the "OFF" state current (lower conductivity form) is a critical parameter for such applications. researchgate.net

Comparison with Simpler Enaminones: The study also compared the performance of APO-NPh with the simpler 4-aminopent-3-en-2-one (B1295262) (APO), concluding that the phenyl-substituted compound is more suitable for use as a molecular switch. researchgate.net

These theoretical investigations highlight the potential of enaminone systems, including this compound, in the field of molecular electronics. By systematically studying the effects of structure, tautomerism, and external factors like electrode materials, researchers can design and optimize molecules for specific electronic functions.

Coordination Chemistry and Ligand Design

4-(Methylamino)pent-3-en-2-one as a β-Ketoiminato Ligand (HMeNacac)

This compound, systematically known as (3Z)-4-(methylamino)pent-3-en-2-one, is a Schiff base derived from the condensation of acetylacetone (B45752) and methylamine (B109427). nih.govchemsrc.com In coordination chemistry, its deprotonated form acts as a bidentate, monoanionic ligand. This ligand is commonly abbreviated as MeNacac⁻, and its neutral precursor form is HMeNacac.

As a β-ketoiminato ligand, it belongs to a class of compounds analogous to the well-known β-diketonato ligands like acetylacetonate (B107027) (acac⁻). researchgate.net It coordinates to a metal center through the oxygen atom of the keto group and the nitrogen atom of the imino group, forming a stable six-membered chelate ring. The presence of both nitrogen and oxygen donor atoms makes it an unsymmetrical ligand. researchgate.net The delocalized π-electron system within this chelate ring contributes to the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The HMeNacac ligand has been used to synthesize a range of metal complexes, demonstrating its robust coordinating ability.

Copper(II) Complexes

Copper(II) complexes of this compound can be synthesized through straightforward methods. A typical procedure involves the reaction of the HMeNacac ligand with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like methanol (B129727). researchgate.net The resulting product is often the homoleptic complex, bis(4-(methylamino)pent-3-en-2-onato)copper(II), or [Cu(MeNacac)₂].

These complexes are generally non-electrolytic in nature. researchgate.net Given the d⁹ electron configuration of the Cu(II) ion, these complexes typically adopt a square-planar geometry, which is characteristic of many four-coordinate copper(II) compounds. umd.educhemicalbook.com The magnetic moments of mononuclear Cu(II) complexes are typically around 1.82–1.90 B.M., corresponding to a single unpaired electron (S=1/2 spin state). researchgate.net

Nickel(II) Complexes

Similar to copper, nickel(II) complexes of HMeNacac, with the general formula [Ni(MeNacac)₂], can be prepared by reacting the ligand with a nickel(II) salt. researchgate.net The coordination geometry of these Ni(II) complexes is highly sensitive to the nature of the β-ketoiminato ligand, particularly the steric bulk of the substituent on the nitrogen atom. nih.gov

For the d⁸ Ni(II) ion, two common geometries are possible: square-planar and tetrahedral. This structural variation has a direct impact on the magnetic properties of the complex.

Square-planar Ni(II) complexes are typically low-spin and diamagnetic.

Tetrahedral Ni(II) complexes are high-spin and paramagnetic, with magnetic moments around 2.20-2.29 µB. researchgate.net

The specific geometry adopted by [Ni(MeNacac)₂] depends on the balance between electronic and steric factors. The relatively small methyl group on the nitrogen in HMeNacac often allows for the formation of square-planar complexes.

Zirconium Complexes as Potential Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

Zirconium complexes utilizing the HMeNacac ligand have been developed as promising precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govuzh.chmaterials-science.info MOCVD is a key technique for depositing thin films, such as zirconium nitride (ZrN) and zirconium carbonitride (Zr(C,N)), which have important technological applications. ethz.ch

The synthesis of these precursors often employs an amine elimination pathway, starting from tetrakis(dialkylamido)zirconium compounds like Zr(NEt₂)₄. nih.govethz.ch Reaction with the HMeNacac Schiff base yields six-coordinate, heteroleptic zirconium complexes. nih.govuzh.ch An example is the compound bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium, [Zr(MeNacac)₂(NEt₂)₂]. ethz.ch

These β-ketoiminato-based zirconium complexes exhibit enhanced air stability and suitable volatility for MOCVD processes compared to the highly air- and moisture-sensitive tetrakis(dialkylamido)zirconium precursors. nih.govuzh.chethz.ch Increasing the coordination number of the zirconium center from four to six is a key strategy to achieve this improved stability. ethz.ch

Coordination to Other Transition Metals (e.g., Rhodium) and Structural Changes upon Coordination

The versatility of the HMeNacac ligand extends to other transition metals, such as rhodium(I). Rhodium(I) dicarbonyl complexes containing β-enaminoketonato ligands have been synthesized and studied. researchgate.net These complexes, with the general formula [Rh(β-enaminoketonato)(CO)₂], typically exhibit a square-planar coordination geometry around the Rh(I) center. researchgate.net

The coordination of the HMeNacac ligand to a metal center induces significant structural changes within the ligand itself. A comparison of the free ligand with its coordinated form in rhodium complexes reveals these modifications. researchgate.net

Interactive Table: Structural Changes in HMeNacac Ligand Upon Coordination

ParameterFree Ligand (Å or °)Coordinated to Rhodium (Å or °)
N···O distance~2.64Increased by ~0.2 Å
C=C bond length~1.38-
C-C bond length~1.42-
Dihedral Angle (Backbone vs. Ring)PlanarSignificantly Increased

Data inferred from studies on similar ligands. researchgate.net

Upon coordination, the distance between the nitrogen and oxygen donor atoms increases, and the planarity of the molecule is altered. researchgate.net For instance, in a related ligand, the dihedral angle between the phenyl ring and the pentenone backbone increases substantially upon binding to the metal. researchgate.net

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the metal complexes formed with the MeNacac⁻ ligand. wikipedia.org As a bidentate N,O-donor ligand, MeNacac⁻ creates a ligand field that splits the d-orbitals of the central metal ion into different energy levels. libretexts.org

Copper(II) Complexes: The copper(II) ion has a d⁹ electronic configuration ([Ar] 3d⁹). chemicalbook.comresearchgate.net In a square-planar ligand field, which is common for [Cu(MeNacac)₂], the d-orbitals are split, with the dₓ²-y² orbital being the highest in energy. The nine d-electrons fill the lower energy orbitals, leaving one unpaired electron in the dₓ²-y² orbital. This configuration explains the paramagnetism and the characteristic color of Cu(II) complexes.

Nickel(II) Complexes: The nickel(II) ion has a d⁸ electronic configuration ([Ar] 3d⁸). youtube.comshef.ac.uk The electronic structure of [Ni(MeNacac)₂] is highly dependent on the geometry, which is influenced by the ligand field strength. uci.edu

Strong Field (Square-Planar): If the MeNacac⁻ ligand creates a strong enough field, the energy gap (Δ) between the dₓ²-y² orbital and the next highest orbitals is large. The eight d-electrons will pair up in the four lower-energy orbitals, resulting in a low-spin, diamagnetic complex.

Weak Field (Tetrahedral): If the ligand field is weaker, or if steric hindrance prevents a planar arrangement, the complex may adopt a tetrahedral geometry. In this case, the d-orbital splitting is smaller, and the electrons will occupy the orbitals to maximize spin (Hund's rule), resulting in two unpaired electrons and a high-spin, paramagnetic complex. uci.edu

The ability of β-ketoiminato ligands to be tuned sterically and electronically allows for control over the resulting geometry and magnetic properties of their nickel(II) complexes. nih.gov

Applications of 4 Methylamino Pent 3 En 2 One in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

Enaminones, including 4-(methylamino)pent-3-en-2-one, are recognized as versatile building blocks in the synthesis of complex organic molecules, particularly alkaloids and other heterocyclic systems. researchgate.net Their ambident nucleophilic and electrophilic nature allows them to participate in a wide range of chemical transformations. The reactivity of enaminones can be modulated based on the substituents and reaction conditions, making them powerful tools for synthetic chemists. researchgate.net These compounds can act as precursors in multicomponent reactions, a strategy that allows for the construction of complex molecular architectures in a single step, aligning with the principles of green chemistry by improving atom and step economy.

The inherent functionality of the enaminone scaffold, with its combination of a nucleophilic nitrogen, a potentially nucleophilic α-carbon, and electrophilic carbonyl and β-carbons, provides multiple sites for chemical reactions. This multi-faceted reactivity is harnessed in the synthesis of a wide variety of organic structures.

Precursor for Heterocyclic Compound Synthesis

The utility of this compound is particularly evident in its role as a precursor for the synthesis of a multitude of heterocyclic compounds. Its ability to react with various reagents to form rings of different sizes and heteroatom compositions makes it a cornerstone in heterocyclic chemistry.

Synthesis of Pyrazoles and Derivatives (e.g., 3,5-Dimethylpyrazoles, 4-Acetylpyrazoles)

The reaction of enaminones and their derivatives with hydrazines is a well-established method for the synthesis of pyrazoles. Specifically, α-acylenaminoketones, which are structurally related to this compound, react with hydrazines to yield different pyrazole (B372694) derivatives depending on the reaction conditions. nih.gov The formation of these products can be understood through an initial Michael-type addition of the hydrazine (B178648) to the enaminone system. nih.gov

For instance, the reaction can lead to the formation of 4-acetylpyrazoles. nih.gov The regioselectivity of the reaction is influenced by the nature of the hydrazine and the solvent used. nih.gov While a direct synthesis of 3,5-dimethylpyrazole (B48361) from this compound is not explicitly detailed, the closely related synthesis from acetylacetone (B45752) and hydrazine is a standard procedure. rsc.org Furthermore, the reaction of β-enaminones with diazonium salts has been shown to produce 4-amino-1-phenyl-1H-pyrazoles. acs.org

Potential Pyrazole Products from α-Acylenaminoketone Reactions
Product TypeDescriptionFormation Pathway
P4Product formed by nucleophilic attack on the acetyl group. nih.govReaction with hydrazine hydrate (B1144303) in methanol (B129727) often favors this product. nih.gov
P5Deacetylated pyrazoles with the substituent at the 5-position. nih.govFormed through a deacetylation process. nih.gov
P64-Acetylpyrazoles formed by attack on the RCO group. nih.govFavored in reactions with methylhydrazine in non-polar solvents like benzene (B151609). nih.gov

Formation of Pyrroles and 5-Functionalized 1,5-Dihydropyrrol-2-ones

The versatility of this compound extends to the synthesis of pyrrole-based structures. Enaminones can react as nucleophiles through their nitrogen atom or at their α-carbon, leading to different classes of pyrrolic compounds. nih.gov

A notable application is the reaction of enaminones with diphenylcyclopropenone, which results in the formation of 5-functionalized 1,5-dihydropyrrol-2-ones. nih.gov In this transformation, the nitrogen of the enaminone initiates the reaction. Conversely, when reacted with copper(II)-stabilized ketocarbenes, the enaminone attacks through its α-carbon, leading to the formation of pyrroles. nih.gov Additionally, enamines generated in situ from enaminones can participate in multicomponent reactions to afford highly substituted pyrroles. Current time information in Bangalore, IN.

Development of Chromones through Reactions with Acid Anhydride (B1165640) Derivatives

The synthesis of chromones, a class of compounds with significant biological activity, can be achieved using enaminones as starting materials. Specifically, 3-substituted chromones have been synthesized through the reaction of enaminoketones with acid anhydride derivatives under mild conditions. nih.gov This method provides a convenient route to these important bicyclic heterocycles. The reaction likely proceeds through an initial acylation of the enaminone followed by an intramolecular cyclization and dehydration sequence.

Synthesis of Triazines and Fused Heterocycles

Recent research has demonstrated the utility of β-enaminones in the synthesis of triazines and more complex fused heterocyclic systems. A copper-catalyzed [4+2] annulation reaction between β-enaminones and aryl diazonium salts provides access to highly functionalized 3H-1,2,4-triazines without the need for an external oxidant. rsc.org

Furthermore, enaminones serve as key intermediates in the synthesis of fused triazine systems. For example, the coupling of specific enaminones with diazotized 3-amino-1H- rsc.orgresearchgate.netacs.orgtriazole leads to the formation of pyrazolylcarbonyl- rsc.orgresearchgate.netacs.orgtriazolo[3,4-c] rsc.orgresearchgate.netacs.orgtriazines. nih.gov Another example involves the reaction of enaminones with diazotized 5-amino-3-phenylpyrazole, which provides a pathway to 3-hetaryl-pyrazolo[5,1-c] rsc.orgresearchgate.netacs.orgtriazines. acs.org

The application of enaminones also extends to the synthesis of other fused heterocycles. For instance, they are employed in silver(I)-catalyzed cycloisomerization/[4+2] annulation reactions with enyne-amides to assemble furo[2,3-b]pyridine (B1315467) derivatives. acs.orgnih.gov Enaminones have also been used in the synthesis of naphthofurans. researchgate.net

Examples of Fused Heterocycles Synthesized from Enaminones
Fused HeterocycleSynthetic ApproachReference
3H-1,2,4-TriazinesCopper-catalyzed [4+2] annulation with aryl diazonium salts rsc.org
Pyrazolylcarbonyl- rsc.orgresearchgate.netacs.orgtriazolo[3,4-c] rsc.orgresearchgate.netacs.orgtriazinesCoupling with diazotized 3-amino-1H- rsc.orgresearchgate.netacs.orgtriazole nih.gov
3-Hetaryl-pyrazolo[5,1-c] rsc.orgresearchgate.netacs.orgtriazinesReaction with diazotized 5-amino-3-phenylpyrazole acs.org
Furo[2,3-b]pyridinesSilver(I)-catalyzed annulation with enyne-amides acs.orgnih.gov
NaphthofuransReaction with naphthoquinone researchgate.net

Derivatization to Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral and anticancer agents. The synthesis of these molecules often involves the construction of a flexible side chain attached to a nucleobase. While direct derivatization of this compound to acyclic nucleosides is not extensively documented, the broader class of enaminones has been utilized in their synthesis.

A notable example is the synthesis of novel acyclo-C-nucleoside analogues through a one-pot condensation reaction involving β-enaminones derived from L-rhamnose. researchgate.net This method highlights the potential of enaminones to serve as precursors for the acyclic portion of these bioactive molecules. The synthesis of isoxazole (B147169) C-nucleosides has also been achieved from enaminone glycosides, further demonstrating the utility of enaminones in the synthesis of nucleoside analogues. csic.es

Intermediate in the Production of Fine Chemicals

This compound serves as a versatile and valuable intermediate in the synthesis of a variety of fine chemicals, most notably heterocyclic compounds. Its utility stems from the presence of multiple reactive sites, including a nucleophilic nitrogen atom and electrophilic carbonyl and β-carbon atoms, which allow for a range of chemical transformations. This enaminone structure provides a robust platform for constructing more complex molecular architectures, particularly through cyclization and condensation reactions.

The primary application of this compound in advanced organic synthesis is as a precursor for nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and specialty materials. The reactivity of this compound makes it an efficient building block for creating substituted pyrazoles, pyridines, and other significant chemical entities.

Detailed Research Findings

Research has extensively demonstrated the role of enaminones, such as this compound, as key starting materials for heterocyclic synthesis. A significant area of this research is in the synthesis of pyrazoles, a class of compounds with wide-ranging pharmacological activities. mdpi.com The reaction of β-enaminones with hydrazines is a well-established and efficient method for constructing the pyrazole ring. longdom.org

One notable study investigated the reactions of α-acylenaminoketones, which are derivatives of this compound, with various hydrazines. rsc.org This research revealed that the solvent and the substitution on the hydrazine play a critical role in determining the regioselectivity of the cyclization, leading to the formation of different pyrazole isomers. For instance, the reaction of these enaminone derivatives with hydrazine hydrate in methanol predominantly yields one set of pyrazole products, while using solvents like benzene, methylene (B1212753) chloride, or N,N-dimethylformamide favors the formation of other isomers. rsc.org

Specifically, when α-acylenaminoketones react with methylhydrazine, the choice of solvent dictates the major pyrazole product. In less polar solvents such as benzene, methylene chloride, and tetrahydrofuran (B95107), one regioisomer is favored. Conversely, in a polar aprotic solvent like N,N-dimethylformamide, the alternative regioisomer is preferentially formed. rsc.org These findings highlight the tunability of the reaction to produce specific, desired fine chemicals.

Furthermore, multicomponent reactions involving enaminones have emerged as a powerful and sustainable strategy for synthesizing complex molecules. A three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the straightforward synthesis of 1-H-pyrazole derivatives. longdom.org This method is environmentally friendly and offers a simple experimental procedure, making it attractive for industrial-scale production of fine chemicals.

The versatility of this compound and its derivatives as intermediates is further underscored by their reactions with other nucleophiles and electrophiles, leading to a diverse array of fine chemicals beyond pyrazoles. koreascience.kr

Synthesis of Pyrazoles from this compound Derivatives

The following table summarizes the synthesis of various pyrazole derivatives from α-acylenaminoketones, which are themselves synthesized from this compound precursors. The data illustrates how reaction conditions influence the product distribution.

Starting Enaminone DerivativeReagentSolventMajor Product(s)Reference
3-acetyl-1,1-diphenyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateMethanolPyrazole P4g rsc.org
3-acetyl-1-phenyl-1-methyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateMethanolPyrazole P4h rsc.org
3-acetyl-1,1-dimethyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateMethanolPyrazole P4i rsc.org
3-acetyl-1,1-diphenyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateBenzenePyrazole P6g rsc.org
3-acetyl-1-phenyl-1-methyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateMethylene ChloridePyrazole P6h rsc.org
3-acetyl-1,1-dimethyl-4-(methylamino)pent-3-en-2-oneHydrazine HydrateN,N-DimethylformamidePyrazole P6i rsc.org
3-acetyl-1,1-diphenyl-4-(methylamino)pent-3-en-2-oneMethylhydrazineTetrahydrofuranPyrazole P4d rsc.org
3-acetyl-1-phenyl-1-methyl-4-(methylamino)pent-3-en-2-oneMethylhydrazineN,N-DimethylformamidePyrazole P6e rsc.org

Table 1: Synthesis of Pyrazole Derivatives

Pharmacological and Biological Research Avenues Mechanistic Focus

Exploration of Molecular Interactions

The biological activity of many compounds is predicated on their ability to interact with specific molecular targets, such as enzymes and receptors. For β-enaminones, these interactions are fundamental to their observed pharmacological effects.

Investigation of Enzyme Inhibition Mechanisms

The enaminone structure is a key pharmacophore that can participate in the inhibition of various enzymes. sci-hub.se While specific enzyme inhibition studies on 4-(Methylamino)pent-3-en-2-one are limited, research on related compounds suggests this is a promising area of investigation. For instance, some enaminone derivatives have been identified as inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are crucial in the inflammatory cascade. sci-hub.se The mechanism of inhibition often involves the enaminone moiety interacting with the active site of the enzyme.

Furthermore, studies on other classes of enaminones have demonstrated inhibitory activity against carbonic anhydrases (CAs), which are involved in various physiological processes. For example, a series of enaminone-based carboxylic acids were shown to inhibit several human CA isoforms (hCA I, II, IX, and XII) with varying efficacy. The inhibition constants (Kᵢ) for these compounds were determined, revealing that the substitution pattern on the enaminone scaffold significantly influences the inhibitory potency against different CA isoforms. nih.gov

A different mechanism of enzyme inhibition has been observed with certain penicillinate sulfones, which form a stable trans-enamine intermediate with β-lactamase enzymes, leading to their inhibition. nih.gov This highlights the diverse ways in which the enamine or enaminone structure can be leveraged for enzyme inhibition.

The potential for this compound to act as an enzyme inhibitor warrants further investigation, potentially targeting enzymes involved in inflammation, cancer, or other disease states.

Studies on Receptor Binding Pathways

The interaction of small molecules with cellular receptors is another cornerstone of pharmacology. Research into various enaminone derivatives has revealed their potential to bind to specific receptors, thereby modulating cellular signaling pathways. For example, some anticonvulsant enaminones are believed to exert their effects through interaction with the GABA receptor complex, a key player in neurotransmission. nih.gov

In the context of cancer research, molecular docking studies of spiro N-propargylic β-enaminones have shown high binding affinities with critical receptors such as the Estrogen Receptor alpha (ERα), Progesterone Receptor (PR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (Her2). nih.gov These interactions are crucial for their observed anticancer activity.

While direct receptor binding studies for this compound have not been reported, its structural similarity to other biologically active enaminones suggests that it could be a candidate for screening against a variety of receptors, potentially uncovering novel therapeutic applications.

Research into Potential Therapeutic Modalities at the Molecular Level

Building on the foundation of molecular interactions, research into the therapeutic potential of β-enaminones has focused on several key areas, including anti-inflammatory, anticancer, and antioxidant activities.

Anti-inflammatory Pathway Research

The anti-inflammatory properties of enaminones have been a subject of significant interest. The cyclic enaminone E121, for example, has demonstrated anti-inflammatory effects in a murine colitis model. nih.gov Its mechanism of action involves the modulation of pro-inflammatory signaling pathways, including the reduction of plasma levels of interleukin-2 (B1167480) (IL-2) and the decreased activity of signaling molecules like ERK1/2, p38 MAPK, and AKT. nih.gov Furthermore, E121 was found to reduce neutrophil recruitment and function. nih.gov

Other studies have pointed to the ability of pyrimidine (B1678525) derivatives, which can be synthesized from β-enaminones, to inhibit key inflammatory mediators like prostaglandin (B15479496) E2 (PGE₂), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.org The inhibition of COX enzymes is a primary mechanism by which these compounds reduce the production of PGE₂. rsc.org Given the established role of these pathways in inflammation, investigating the effect of this compound on these signaling cascades could reveal its potential as an anti-inflammatory agent.

Anticancer Activity Research at the Cellular or Molecular Level

The potential of β-enaminones as anticancer agents is an active area of research. Studies on N-propargylic β-enaminones (NPEs) have shown selective cytotoxic activity against human breast cancer cells. researchgate.netnih.gov The mechanism underlying this cytotoxicity appears to be mediated by an increase in cellular reactive oxygen species (ROS) levels, which in turn induces apoptosis. researchgate.netnih.gov This apoptotic induction is associated with significant changes in the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net Furthermore, these NPEs were found to cause cell cycle arrest at the G0/G1 phase, with an upregulation of p21 and Cyclin D1 expression. researchgate.netresearchgate.net

Similarly, spiro N-propargylic β-enaminones (SPEs) have demonstrated selective cytotoxicity against various breast cancer cell lines. nih.gov These compounds were also shown to induce apoptosis and cause cell cycle arrest at the S phase, with corresponding changes in the levels of Bcl-2, Bax, p21, and Cyclin D1. nih.gov

These findings suggest that a plausible avenue of research for this compound would be to investigate its effects on cancer cell viability, apoptosis, and cell cycle regulation, particularly focusing on the generation of ROS and the modulation of key regulatory proteins.

Table 1: Anticancer Activity of Select N-Propargylic β-Enaminones (NPEs) in Breast Cancer Cells

CompoundCell LineEffectMechanismReference
NPEs 4, 9, 16, 21Human Breast Cancer CellsSelective Cytotoxicity (SI >2)Induction of apoptosis, increased ROS levels researchgate.netnih.gov
NPEsHuman Breast Cancer CellsG0/G1 Phase Cell Cycle ArrestUpregulation of p21 and Cyclin D1 researchgate.netresearchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

The capacity of chemical compounds to act as antioxidants is of great interest due to the role of oxidative stress in numerous diseases. The antioxidant activity of several β-enaminone derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net

While specific data on the antioxidant properties of this compound is not detailed in the available literature, the general structure of β-enaminones suggests a potential for such activity. The conjugated system and the presence of a nitrogen atom could allow for the stabilization of free radicals. Research on other enaminone derivatives has shown significant antioxidant activity, with some compounds exhibiting IC₅₀ values in the micromolar range in DPPH assays. eui.eu A detailed investigation into the radical scavenging mechanisms of this compound would be a valuable contribution to understanding its full pharmacological profile.

Q & A

Basic Research Questions

Q. How can researchers reconcile discrepancies in reported NH stretching frequencies for 4-(Methylamino)pent-3-en-2-one?

  • Methodological Answer : Conflicting NH stretching wavenumbers (3100–3263 cm⁻¹) arise from experimental conditions (e.g., solvent polarity, hydrogen-bonding environments) and computational approximations. To resolve discrepancies:

Standardize experimental protocols : Use high-resolution FT-IR under controlled solvent and temperature conditions.

Validate with computational models : Apply hybrid DFT methods (e.g., B3LYP with exact-exchange corrections) to predict NH frequencies, as demonstrated by Becke’s density-functional thermochemistry framework .

Compare with literature : Prioritize studies that align with theoretical predictions (e.g., 3171 cm⁻¹ matches DFT-calculated ~3185 cm⁻¹) .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer :

  • Route 1 : Condensation of methylamine with pentane-2,4-dione under inert atmosphere, followed by recrystallization in ethanol .
  • Route 2 : Schiff base formation via refluxing ketones with methylamine in methanol, monitored by TLC.
  • Purity optimization :
  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the enaminone.
  • Confirm purity via NMR (absence of residual solvent peaks) and single-crystal X-ray diffraction (SCXRD) for structural validation .

Advanced Research Questions

Q. How can computational methods improve the prediction of this compound’s electronic and spectroscopic properties?

  • Methodological Answer :

  • DFT optimization : Employ B3LYP/6-311++G(d,p) to model geometry and vibrational spectra. Include exact-exchange terms to enhance accuracy in thermochemical properties .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions impacting NH stretching frequencies .
  • TD-DFT for UV-Vis : Predict electronic transitions (e.g., n→π*) and compare with experimental absorbance maxima to validate tautomeric forms.

Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand design : Modify substituents (e.g., nitro groups at the aryl ring) to enhance metal-binding affinity, as shown in zinc(II) complexes with (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one .
  • Characterization techniques :
  • SCXRD : Analyze bond lengths/angles (e.g., Zn–N/O distances) to confirm chelation.
  • Magnetic susceptibility : Assess metal-ligand interactions in paramagnetic complexes.
  • Cyclic voltammetry : Study redox behavior linked to antimicrobial activity .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Torsional analysis : Use SHELX software to determine dihedral angles between the enaminone backbone and substituent rings, identifying steric or electronic influences on conformation .
  • Hydrogen-bonding networks : Map intermolecular interactions (e.g., N–H···O) using WinGX or Olex2 suites to explain packing motifs .
  • Comparative studies : Contrast with analogs (e.g., 4-(2-methylphenylamino)pent-3-en-2-one) to isolate substituent effects .

Q. What methodologies are critical for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines) .
  • Structure-activity relationships (SAR) : Correlate substituent electronic profiles (Hammett σ values) with bioactivity. For example, nitro groups enhance electron-withdrawing effects, improving ligand-metal binding and efficacy .
  • Toxicity screening : Use in vitro cell lines (e.g., HEK293) to assess cytotoxicity before in vivo studies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in the literature regarding tautomeric equilibria of this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor keto-enol tautomer ratios by tracking proton shifts (e.g., NH vs. OH signals) across temperatures.
  • Theoretical free-energy calculations : Compare ΔG values for tautomers using MP2/cc-pVTZ to identify dominant forms under specific conditions .
  • Cross-validate with IR : Detect enolic O–H stretches (~2800 cm⁻¹) absent in keto forms, resolving ambiguities in spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.